molecular formula C8H13N3O2 B13540094 4-Amino-3-(1-methyl-1h-imidazol-5-yl)butanoic acid

4-Amino-3-(1-methyl-1h-imidazol-5-yl)butanoic acid

Cat. No.: B13540094
M. Wt: 183.21 g/mol
InChI Key: OBPLMJFFYBLEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

imidazolepropionic acid , is a heterocyclic compound containing both an imidazole ring and a carboxylic acid group. Its chemical structure is as follows:

Structure: H2NCH2CH(NH2)COOH\text{Structure: } \text{H}_2\text{N}-\text{CH}_2-\text{CH}(\text{NH}_2)-\text{COOH} Structure: H2​N−CH2​−CH(NH2​)−COOH

Preparation Methods

Synthetic Routes::

Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the lab using the methods mentioned above.

Chemical Reactions Analysis

Imidazolepropionic acid can participate in various chemical reactions:

    Oxidation: It can be oxidized to form imidazolepropionic acid derivatives.

    Reduction: Reduction of the imidazole ring can yield different products.

    Substitution: The carboxylic acid group can undergo substitution reactions.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Scientific Research Applications

Chemistry::

    Building Block: Imidazolepropionic acid serves as a building block for designing other imidazole-containing compounds.

    Metal Coordination: It can coordinate with metal ions in coordination chemistry.

Biology and Medicine::

    Histidine Metabolism: Imidazolepropionic acid is related to histidine metabolism.

    Neurotransmitter Modulation: Some studies suggest its involvement in neurotransmitter modulation.

Industry::

    Pharmaceuticals: It may find applications in drug development due to its structural features.

Mechanism of Action

The exact mechanism of action for imidazolepropionic acid remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Imidazolepropionic acid is unique due to its combination of an imidazole ring and a carboxylic acid group. Similar compounds include other imidazole derivatives like histidine, imidazoleacetic acid, and imidazoleacrylic acid.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-amino-3-(3-methylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-11-5-10-4-7(11)6(3-9)2-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)

InChI Key

OBPLMJFFYBLEKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.